![molecular formula C11H13ClN2O2 B13881399 1-[(2-Chloro-5-nitrophenyl)methyl]pyrrolidine](/img/structure/B13881399.png)
1-[(2-Chloro-5-nitrophenyl)methyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Chloro-5-nitrophenyl)methyl]pyrrolidine is a compound that features a pyrrolidine ring attached to a 2-chloro-5-nitrophenyl group via a methylene bridge. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and nitro substituents on the phenyl ring imparts unique chemical properties to the molecule, making it a valuable subject for research and development.
Vorbereitungsmethoden
The synthesis of 1-[(2-Chloro-5-nitrophenyl)methyl]pyrrolidine typically involves the reaction of 2-chloro-5-nitrobenzyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods might include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
1-[(2-Chloro-5-nitrophenyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Substitution: The methylene bridge can be functionalized through halogenation or other electrophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(2-Chloro-5-nitrophenyl)methyl]pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[(2-Chloro-5-nitrophenyl)methyl]pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and nitro groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The pyrrolidine ring can also contribute to the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
1-[(2-Chloro-5-nitrophenyl)methyl]pyrrolidine can be compared with other similar compounds, such as:
1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile: This compound features a triazole ring instead of a pyrrolidine ring, which can lead to different chemical and biological properties.
(2-Chloro-5-nitrophenyl)(pyrrolidin-1-yl)methanone:
The uniqueness of this compound lies in its specific combination of functional groups and the pyrrolidine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H13ClN2O2 |
|---|---|
Molekulargewicht |
240.68 g/mol |
IUPAC-Name |
1-[(2-chloro-5-nitrophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H13ClN2O2/c12-11-4-3-10(14(15)16)7-9(11)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 |
InChI-Schlüssel |
ADNIBVBCYVEKGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methylphenyl)-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B13881322.png)
![Ethyl 2-ethoxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13881327.png)
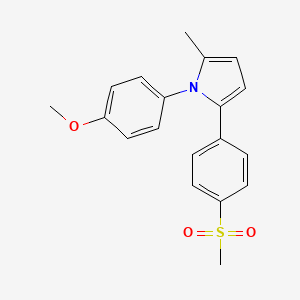
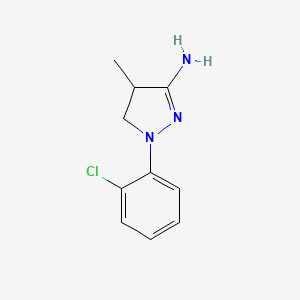
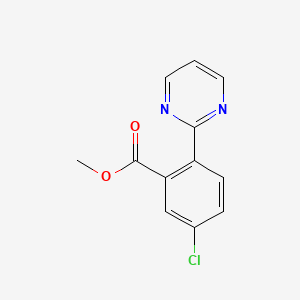
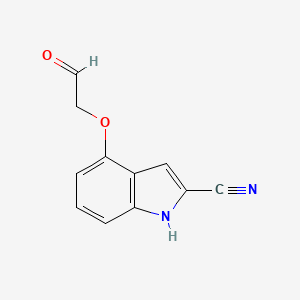

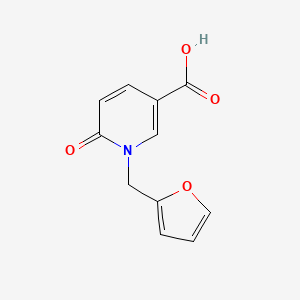

![Methyl [1,3]thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B13881387.png)

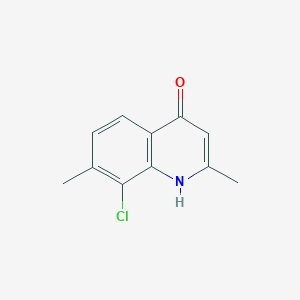
![5-Chloro-6-[2-(oxolan-2-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13881415.png)
![9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one](/img/structure/B13881434.png)
